

A Technical Guide to the Solubility of Myristic Acid-d1 in Organic Solvents

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Compound of Interest

Compound Name: *Myristic acid-d1*

Cat. No.: *B1435380*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **myristic acid-d1**, a deuterated form of the saturated fatty acid myristic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based assays and in studies of protein N-myristoylation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and experimental workflows.

Quantitative Solubility Data

The solubility of myristic acid and its deuterated analogs has been determined in several common organic solvents. While specific quantitative data for **myristic acid-d1** is not widely available, the solubility is expected to be highly comparable to that of myristic acid and other deuterated variants due to the negligible impact of a single deuterium substitution on the overall physicochemical properties of the molecule. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Myristic Acid and its Deuterated Analogs

Compound	Solvent	Solubility
Myristic Acid	Ethanol	~15 mg/mL[1]
Dimethylformamide (DMF)	~15 mg/mL[1]	
Dimethyl sulfoxide (DMSO)	~12 mg/mL[1]	
Tetrahydrofuran (THF)	>10 mg/mL	
Myristic Acid-d2	Ethanol	15 mg/mL
Dimethylformamide (DMF)	15 mg/mL	
Dimethyl sulfoxide (DMSO)	10 mg/mL	
Myristic Acid-d27	Ethanol	~15 mg/mL
Dimethylformamide (DMF)	~15 mg/mL	
Dimethyl sulfoxide (DMSO)	~12 mg/mL	

Table 2: Qualitative Solubility of Myristic Acid

Solvent Class	Solubility
Alcohols (e.g., Methanol, Ethanol)	Soluble[2][3][4]
Ethers (e.g., Diethyl Ether)	Soluble[3][4]
Halogenated Solvents (e.g., Chloroform)	Soluble[3][4]
Alkanes and other non-polar solvents	Highly Soluble[2]
Acetone	Soluble[4]
Benzene	Very Soluble[4]
Petroleum Ether	Soluble[4]
Water	Insoluble[2][3]

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for preparing stock solutions and conducting experiments. The following is a detailed methodology for determining the solubility of **myristic acid-d1** in an organic solvent using the saturation shake-flask method followed by concentration analysis.

Objective: To determine the saturation solubility of **myristic acid-d1** in a given organic solvent at a specific temperature.

Materials:

- **Myristic acid-d1** (solid)
- Organic solvent of interest (e.g., ethanol, analytical grade)
- Scintillation vials or other suitable sealed containers
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Syringe filters (0.2 μm , compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **myristic acid-d1** to a series of vials. The exact amount should be more than what is expected to dissolve.
 - Pipette a known volume of the organic solvent into each vial.

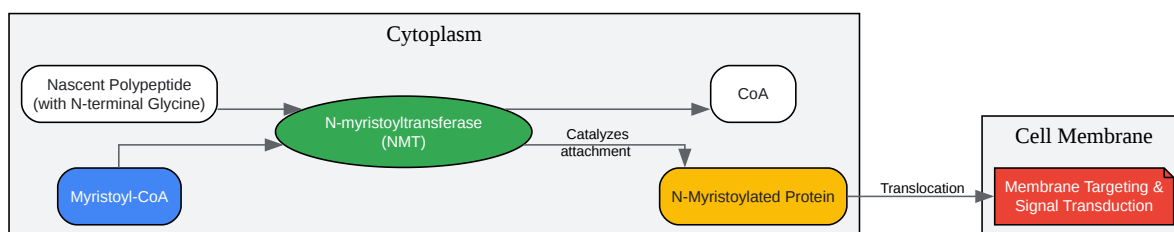
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
- Sample Analysis:
 - Prepare a series of standard solutions of **myristic acid-d1** of known concentrations in the same solvent.
 - Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **myristic acid-d1** in the filtered sample by interpolating from the calibration curve.
- Data Reporting:

- The determined concentration represents the saturation solubility of **myristic acid-d1** in the specific solvent at the tested temperature.
- The solubility is typically reported in units of mg/mL or mol/L.

Visualizations

Protein N-Myristoylation Signaling Pathway

Protein N-myristoylation is a critical lipid modification where myristic acid is attached to the N-terminal glycine of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting and signal transduction.

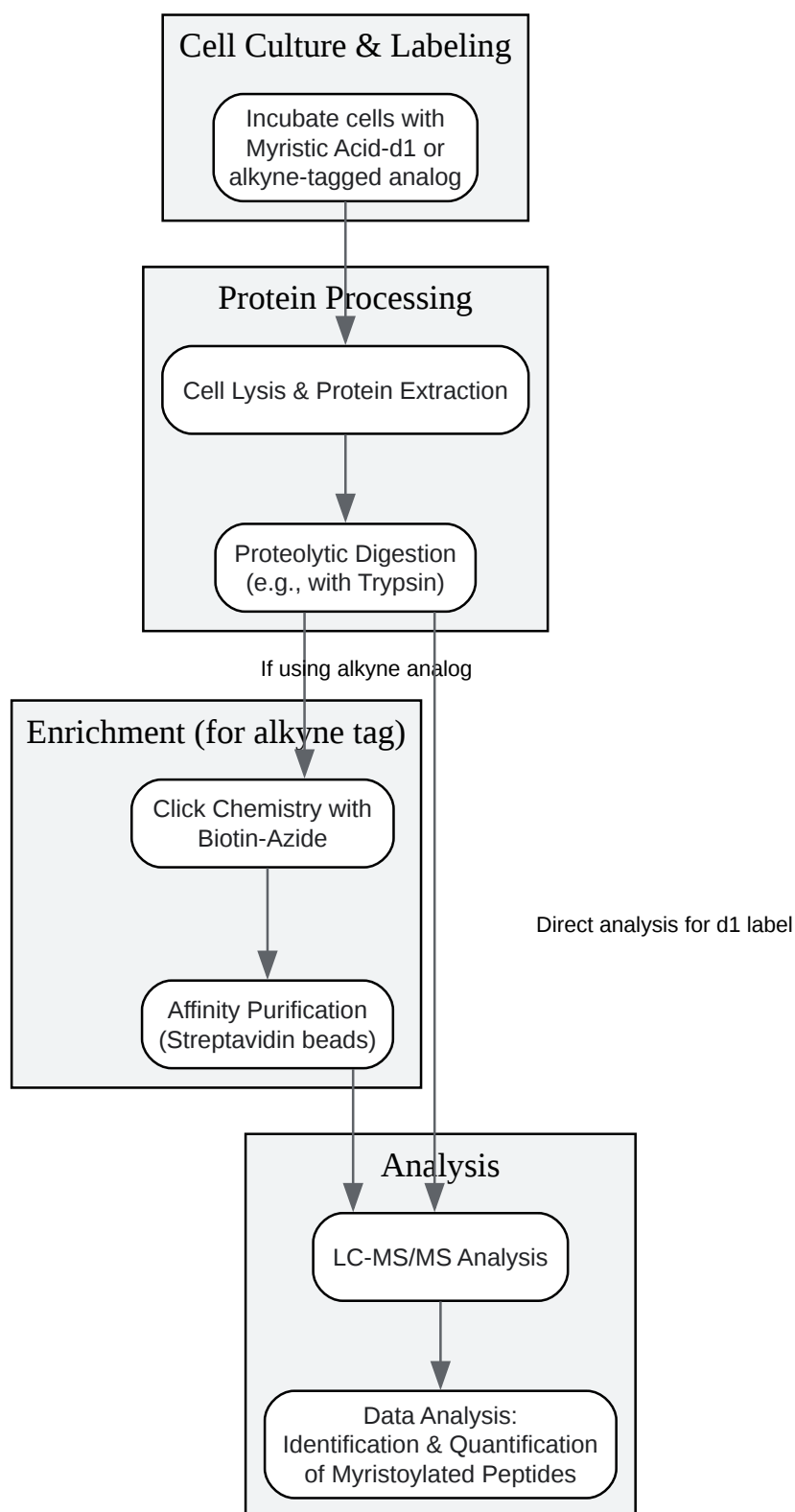


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Caption: Protein N-myristoylation pathway.

Experimental Workflow for Studying Protein N-Myristoylation

Modern proteomic approaches are employed to identify and quantify N-myristoylated proteins. A common workflow involves the use of myristic acid analogs that can be detected after their incorporation into proteins.



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Caption: Workflow for N-myristoylation analysis.

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